
Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Strontium-based compounds have been extensively studied for their unique coordination polymers, crystal structures, and properties. These materials find applications in various fields, including materials science and coordination chemistry, due to their distinct structural and functional properties.
Synthesis Analysis
The mechanochemical synthesis of strontium-based coordination polymers involves the milling of Sr(OH)₂·8H₂O with acids like tetrafluorophthalic or phthalic acid, leading to the formation of compounds with two-dimensional coordination polymer structures. This method showcases a solvent-free, energy-efficient route to synthesize strontium dicarboxylate systems with notable thermal stabilities and surface areas (Al-Terkawi et al., 2017).
Molecular Structure Analysis
Strontium-based compounds exhibit a variety of crystal structures, from two-dimensional coordination polymers to complex three-dimensional frameworks. For instance, strontium coordination polymers have been identified to crystallize in the monoclinic space group with significant thermal stability and undergo phase transitions upon thermal treatment (Al-Terkawi et al., 2017).
Chemical Reactions and Properties
These strontium compounds show different reactivities and thermal behaviors based on their composition and structural characteristics. The fluorinated coordination polymer decomposes at 300°C, while the non-fluorinated counterpart transforms into a new phase at 400°C, demonstrating the influence of fluorination on thermal stability (Al-Terkawi et al., 2017).
Physical Properties Analysis
The physical properties, such as surface area and porosity, of strontium-based coordination polymers can be modified through thermal post-treatment. For example, the surface area of a fluorinated polymer increases after thermal treatment, indicating potential applications in gas adsorption and separation technologies (Al-Terkawi et al., 2017).
Chemical Properties Analysis
Strontium-based materials exhibit diverse chemical properties, including reactivity towards water vapor. Dynamic vapor sorption experiments suggest that these materials can undergo phase transitions that are irreversible, highlighting their potential utility in sensing and catalysis applications (Al-Terkawi et al., 2017).
Scientific Research Applications
1. Medicine and Dentistry
- Application : Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They are used in bone regeneration, growth stimulant, and ability to stimulate calcium signaling .
2. Quantum-Gas Microscopy
- Application : Strontium is used in a quantum-gas microscope, which is an instrument that can detect individual atoms in an optical lattice in the quantum regime . This provides a new platform to study dissipative Hubbard models, quantum optics in atomic arrays, and SU(N) fermions at the microscopic level .
- Methods : The quantum gas is confined by a two-dimensional in-plane lattice and a light-sheet potential, which operate at the strontium clock-magic wavelength of 813.4 nm . Fluorescence imaging is realized using the broad 461-nm transition, which provides high spatial resolution . Simultaneously, attractive Sisyphus cooling is performed with the narrow 689-nm intercombination line .
- Results : The atomic occupation is reconstructed from the fluorescence images, obtaining imaging fidelities above 94% . A 84Sr superfluid in the Bose-Hubbard regime is realized, and its interference pattern upon expansion, a probe of phase coherence, is observed with single-atom resolution .
properties
IUPAC Name |
strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVXBFHXVKDJRZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380164 |
Source


|
| Record name | AGN-PC-0BIRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
CAS RN |
121012-89-3 |
Source


|
| Record name | AGN-PC-0BIRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

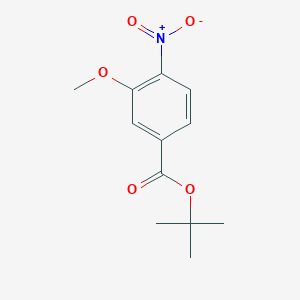
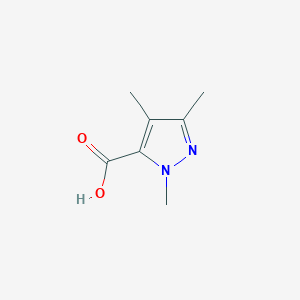
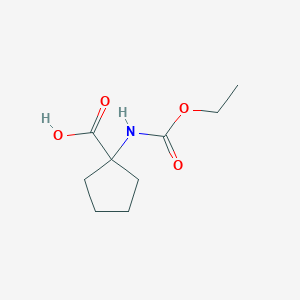
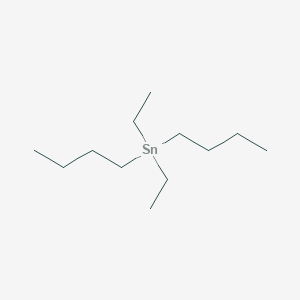
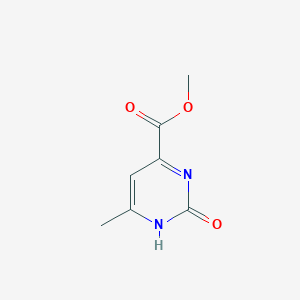
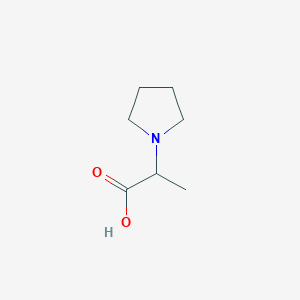
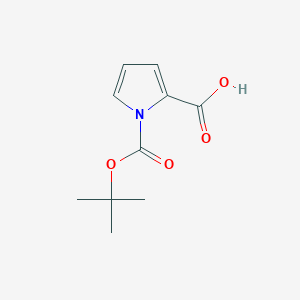
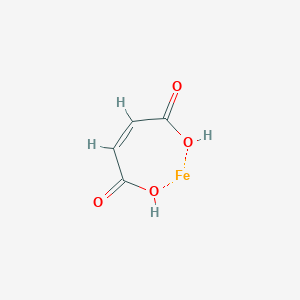
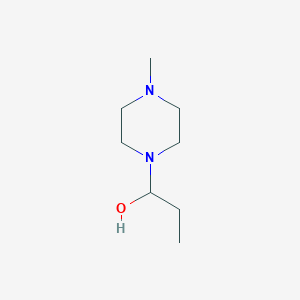
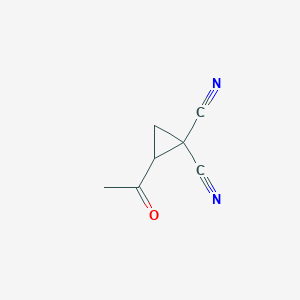
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
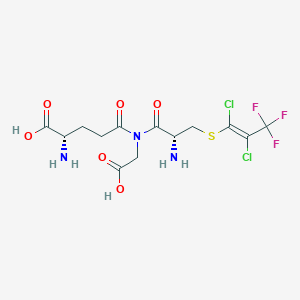
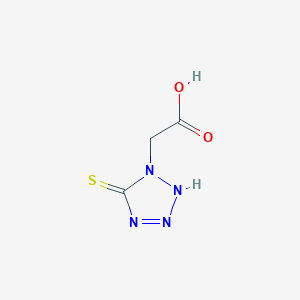
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)